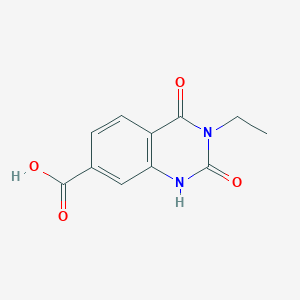

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a chemical compound with the molecular formula C₁₁H₁₀N₂O₄ . It is used in various scientific and industrial applications .

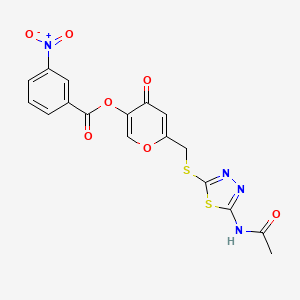

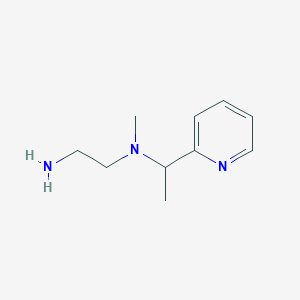

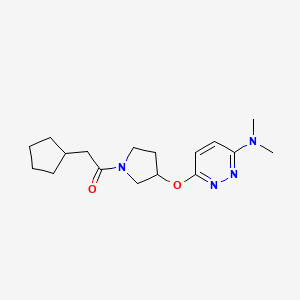

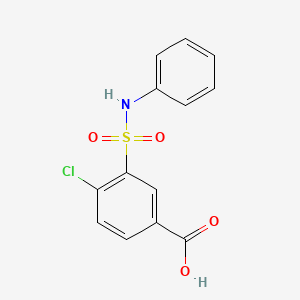

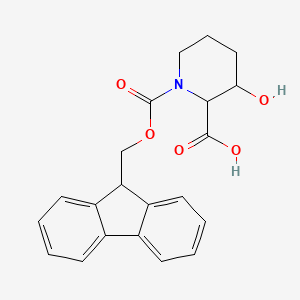

Molecular Structure Analysis

The molecular structure of “3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is complex, with multiple functional groups. The compound contains an ethyl group, two carbonyl groups, a tetrahydroquinazoline ring, and a carboxylic acid group . More detailed structural analysis would require advanced techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” include its molecular weight (234.21 g/mol) and its formula (C₁₁H₁₀N₂O₄) . More detailed property information would require specific experimental measurements.Wissenschaftliche Forschungsanwendungen

-

Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues

- Application Summary: This research focuses on the synthesis of biologically active analogues of a similar compound using a one-pot mortar-pestle grinding method .

- Methods of Application: The synthesis is characterized by high yields and is comparable with the similar mechano-chemical process of planetary ball-milling .

- Results: The short time synthesis resulted in high yields of the product .

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate

- Application Summary: This study investigates the synthesis of derivatives of a similar compound and their potential as analgesics .

- Methods of Application: The synthesis involves the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature .

- Results: The product of the reaction studied is a mixture of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (major) and its 1-ethyl-substituted analog (minor) .

-

Molecular Imprinting Sensor Based on a New Luminol Derivative

- Application Summary: This research focuses on the development of a sensor for detecting human serum albumin (HSA) using a molecular imprinting technique .

- Methods of Application: The sensor uses the gate effect of molecularly imprinted polymers to detect HSA concentrations through electrochemical methods .

- Results: The sensor showed good recovery rates, reaching 97.7-105.2% when used to detect HSA in human serum .

-

Synthesis of 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl

- Application Summary: This research focuses on the synthesis of a similar compound using ethyl 2-chloroacetoacetate .

- Methods of Application: The synthesis involves the treatment of the title compound with ethyl 2-chloroacetoacetate .

- Results: The reaction resulted in the formation of a triazolothiadiazine .

-

Molecular Imprinting Sensor Based on a New Luminol Derivative

- Application Summary: This sensor is used for detecting human serum albumin (HSA) in human serum, with good recovery rates reaching 97.7-105.2% .

- Methods of Application: The sensor uses the gate effect of molecularly imprinted polymers to detect HSA concentrations through electrochemical methods .

- Results: The sensor showed good recovery rates, reaching 97.7-105.2% when used to detect HSA in human serum .

-

Synthesis of 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl

- Application Summary: This research focuses on the synthesis of a similar compound using ethyl 2-chloroacetoacetate .

- Methods of Application: The synthesis involves the treatment of the title compound with ethyl 2-chloroacetoacetate .

- Results: The reaction resulted in the formation of a triazolothiadiazine .

Safety And Hazards

“3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear face protection .

Eigenschaften

IUPAC Name |

3-ethyl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-13-9(14)7-4-3-6(10(15)16)5-8(7)12-11(13)17/h3-5H,2H2,1H3,(H,12,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJOFBNVZGMMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)

![ethyl (2-{1-[3-(methylthio)phenyl]-5-oxopyrrolidin-3-yl}-1H-benzimidazol-1-yl)acetate](/img/structure/B2683241.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2683244.png)

![5-chloro-2-methoxy-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2683248.png)

![Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate](/img/structure/B2683253.png)